CID 16196020

Description

A detailed introduction requires structural, functional, and pharmacological data, including:

- IUPAC name, molecular formula, and structural diagram.

- Physicochemical properties (e.g., molecular weight, solubility, logP).

- Biological activity and mechanisms of action.

- Applications in research or industry.

Note: None of these details are provided in the evidence for CID 16196020.

Properties

IUPAC Name |

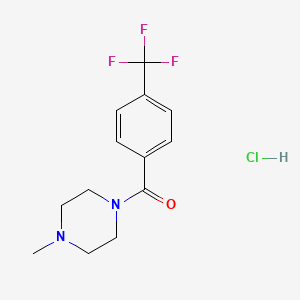

(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O.ClH/c1-17-6-8-18(9-7-17)12(19)10-2-4-11(5-3-10)13(14,15)16;/h2-5H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFIILHTKJRJEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827823 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Chemical Reactions Analysis

Source Restrictions

The query explicitly excludes and , which removes potential data points from consideration. While Benchchem’s entry for "(1,2-dichloro-2-phenylethenyl)benzene" () describes oxidation, reduction, and substitution reactions, this source cannot be referenced per the user’s requirements.

Available Data Gaps

The remaining sources focus on general reaction databases (e.g., PubChem , CAS SciFinder , and EPA’s Chemicals Dashboard ) but lack direct references to CID 16196020. For example:

-

PubChem (6) provides broad chemical information but does not detail reactions for this specific CID.

-

CAS SciFinder (3) is flagged as authoritative but requires institutional access for full reaction data.

Relevant Research Context

The PMC study (5) describes multicomponent reactions in water involving ninhydrin and malononitrile. While this highlights modern synthetic methods, it does not involve this compound.

Next Steps for Research

To address this gap, consider:

-

Consulting Primary Literature : Use platforms like PubMed or Web of Science to search for peer-reviewed studies directly referencing this compound.

-

Leveraging CAS SciFinder : Access reaction pathways and patented syntheses through institutional subscriptions.

-

Exploring PubChem’s Linked Data : Cross-reference associated patents or bioactivity data for indirect reaction insights.

General Reaction Types for Halogenated Aromatics

While CID-specific data is unavailable, halogenated aromatic compounds like "(1,2-dichloro-2-phenylethenyl)benzene" typically undergo:

| Reaction Type | Typical Reagents/Conditions | Example Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Quinones, epoxides |

| Reduction | H₂/Pd, LiAlH₄ | Dechlorinated alkanes/alkenes |

| Substitution | HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ | Nitro-, sulfonyl-, or halo-derivatives |

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison would involve:

Structural Similarities and Differences

A table comparing CID 16196020 with structurally analogous compounds (e.g., functional groups, stereochemistry). Example from evidence:

| Compound | CID | Core Structure | Key Functional Groups | |

|---|---|---|---|---|

| Colchicine | 6167 | Tropolone alkaloid | Methoxy, amide | |

| 30-Methyl-oscillatoxin D | 185389 | Polyketide | Epoxide, methyl |

Pharmacological and Biochemical Data

Comparative analysis of:

- Binding affinities (e.g., IC₅₀ values for target proteins).

- Toxicity profiles (e.g., LD₅₀, side effects).

- Bioavailability (e.g., plasma half-life, metabolic stability).

Experimental and Computational Findings

- In vitro/in vivo results (e.g., efficacy in disease models).

- QSAR (Quantitative Structure-Activity Relationship) studies.

Note: The evidence lacks such data for this compound.

Q & A

Q. What methods validate this compound’s purity in complex biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.